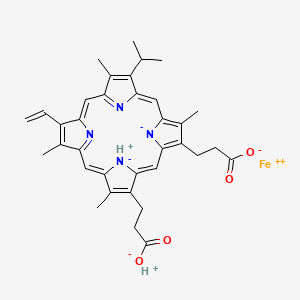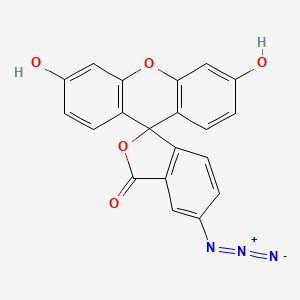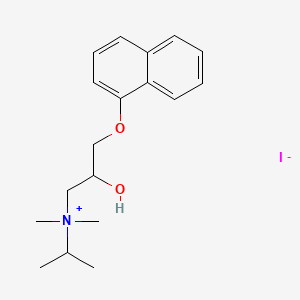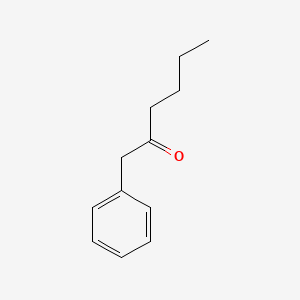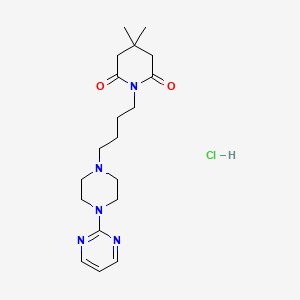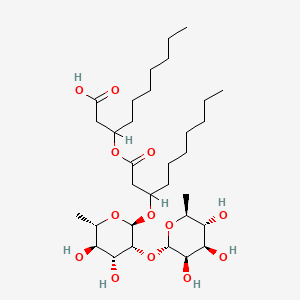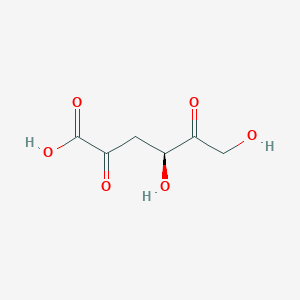
3-deoxy-D-glycero-hexo-2,5-diulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-deoxy-D-glycero-hexo-2,5-diulosonic acid is a dioxo monocarboxylic acid. It derives from a hexanoic acid. It is a conjugate acid of a 3-deoxy-D-glycero-hexo-2,5-diulosonate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-Deoxy-D-glycero-hexo-2,5-diulosonic acid and its epimers have been synthesized and characterized, demonstrating their existence mainly as 2,5-hemiacetals in solution. These compounds are crucial for understanding the structural aspects of certain bacterial metabolites, such as 3-deoxy-D-erythro-hexulosonic acid, which is a significant bacterial metabolite (Portsmouth, 1968).
Biological Function and Structure
- 3-Deoxy-D-glycero-hexo-2,5-diulosonic acid is identified as a component in the capsular polysaccharide of Klebsiella ozaenae, suggesting its role in bacterial cell wall composition and function. This discovery underscores the importance of this compound in understanding bacterial physiology and pathogenicity (Knirel' et al., 1988).
Chemical Analysis and Detection
- Advanced gas chromatographic procedures have been developed for detecting 3-deoxy-D-glycero-hexo-2,5-diulosonic acid. These methods are crucial for quantitative analysis and identification in various biological and chemical contexts, such as in gram-negative bacterial lipopolysaccharide preparations (Williams & Perry, 1969).
Methodological Advances in Synthesis
- Improved synthesis methods for 3-deoxyald-2-ulosonic acids, including 3-deoxy-D-glycero-hexo-2,5-diulosonic acid, have been developed, offering high chemical yield and diastereoselectivity. These methods are pivotal in facilitating the production of these compounds for research and potential therapeutic applications (Shirai & Ogura, 1989).
Chemoenzymatic Synthesis
- Chemoenzymatic synthesis techniques have been employed to create differentially protected 3-deoxysugar derivatives, including 3-deoxy-D-glycero-hexo-2,5-diulosonic acid. This approach is significant for producing complex carbohydrates, which are key components in the development of vaccines, antibiotics, and small-molecule drugs (Gillingham et al., 2010).
Eigenschaften
Produktname |
3-deoxy-D-glycero-hexo-2,5-diulosonic acid |
|---|---|
Molekularformel |
C6H8O6 |
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
(4S)-4,6-dihydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,7-8H,1-2H2,(H,11,12)/t3-/m0/s1 |
InChI-Schlüssel |
IBGYNIRCYXIAON-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)CO)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)CO)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




